molecular formula C20H33BN4O4 B13961889 tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B13961889
M. Wt: 404.3 g/mol
InChI Key: MRKNOHZUAMYMEB-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a dioxaborolane group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and coupling reactions, to introduce the pyrimidine and dioxaborolane groups . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and receptor binding studies. The pyrimidine moiety can interact with nucleic acids and proteins, influencing various biological pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate include:

These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C20H33BN4O4

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C20H33BN4O4/c1-18(2,3)27-17(26)25-10-8-15(9-11-25)24-16-22-12-14(13-23-16)21-28-19(4,5)20(6,7)29-21/h12-13,15H,8-11H2,1-7H3,(H,22,23,24)

InChI Key

MRKNOHZUAMYMEB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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